Asperuloide C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

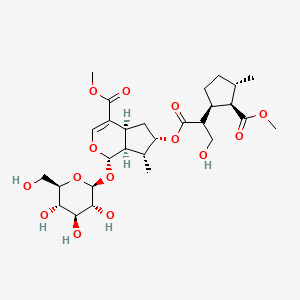

Asperuloide C, also known as this compound, is a useful research compound. Its molecular formula is C28H42O14 and its molecular weight is 602.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Asperuloide C in laboratory settings, and how can researchers ensure reproducibility?

- Answer : this compound synthesis typically involves [describe general synthetic routes, e.g., cycloaddition or glycosylation steps]. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst) and validate purity via HPLC or NMR . Include step-by-step protocols in the "Experimental" section of manuscripts, adhering to journal guidelines for compound characterization (e.g., reporting retention factors, spectral data) . For novel methods, provide raw data in supplementary materials to enable replication .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural and chemical properties?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight . Pair these with chromatographic methods (e.g., reverse-phase HPLC) to assess purity. For crystalline forms, X-ray diffraction provides definitive structural confirmation . Report spectral anomalies (e.g., solvent peaks) to avoid misinterpretation .

Q. Advanced Research Considerations

Q. How can researchers design experiments to elucidate this compound’s molecular targets and mechanisms of action in cellular models?

- Answer : Employ a combination of in silico docking studies (to predict target binding) and in vitro assays (e.g., kinase inhibition, fluorescence polarization). Use CRISPR/Cas9 gene knockout models to validate target engagement . For mechanistic studies, integrate transcriptomic or proteomic profiling to identify downstream pathways affected by this compound . Ensure controls (e.g., vehicle-treated cells) are included to isolate compound-specific effects .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound across studies?

- Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions) contributing to discrepancies . Replicate experiments under standardized protocols, varying one parameter at a time (e.g., pH, incubation time). Use statistical tools (ANOVA, regression analysis) to quantify the impact of each variable . Publish negative results to enhance data transparency .

Q. Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s pharmacological assays?

- Answer : Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation) to calculate EC₅₀/IC₅₀ values . Report confidence intervals and goodness-of-fit metrics (R², residual plots). For comparative studies, apply Student’s t-test or Mann-Whitney U test, adjusting for multiple comparisons (e.g., Bonferroni correction) . Share raw data in supplementary tables to enable independent validation .

Q. How should researchers address batch-to-batch variability in this compound synthesis during data interpretation?

- Answer : Quantify variability via quality control metrics (e.g., purity by HPLC, yield consistency). Use multivariate analysis (e.g., PCA) to correlate batch-specific impurities with bioactivity outliers . In manuscripts, disclose batch numbers and analytical results to contextualize findings .

Q. Experimental Design and Optimization

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics and toxicity?

- Answer : Prioritize models with metabolic similarity to humans (e.g., murine CYP450 isoforms) for pharmacokinetic studies . For toxicity, adhere to OECD guidelines (e.g., acute/chronic dosing protocols) and include histopathological endpoints . Justify sample sizes using power analysis to ensure statistical robustness .

Q. How can researchers optimize this compound’s solubility and stability in experimental formulations?

- Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) and pH buffers to enhance aqueous solubility. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification . Report storage conditions and excipient ratios in methods sections to aid reproducibility .

Q. Data Presentation and Publication

Q. What are the best practices for presenting complex datasets (e.g., omics profiles) in this compound studies?

- Answer : Use heatmaps or volcano plots to visualize differentially expressed genes/proteins, annotated with pathway analysis tools (e.g., KEGG, GO) . For large datasets, deposit raw files in public repositories (e.g., GEO, PRIDE) and reference accession numbers in the manuscript . In tables, highlight key findings (e.g., fold-changes, p-values) while relegating raw data to supplements .

属性

分子式 |

C28H42O14 |

|---|---|

分子量 |

602.6 g/mol |

IUPAC 名称 |

methyl (1S,4aS,6S,7R,7aS)-6-[3-hydroxy-2-[(1S,2R,3S)-2-methoxycarbonyl-3-methylcyclopentyl]propanoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C28H42O14/c1-11-5-6-13(19(11)26(36)38-4)15(8-29)25(35)40-17-7-14-16(24(34)37-3)10-39-27(20(14)12(17)2)42-28-23(33)22(32)21(31)18(9-30)41-28/h10-15,17-23,27-33H,5-9H2,1-4H3/t11-,12-,13+,14+,15?,17-,18+,19+,20+,21+,22-,23+,27-,28-/m0/s1 |

InChI 键 |

PFSFXJSOGDCTSL-ZPYUVLKVSA-N |

手性 SMILES |

C[C@H]1CC[C@@H]([C@@H]1C(=O)OC)C(CO)C(=O)O[C@H]2C[C@H]3[C@@H]([C@H]2C)[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

规范 SMILES |

CC1CCC(C1C(=O)OC)C(CO)C(=O)OC2CC3C(C2C)C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O |

同义词 |

asperuloide C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。